N-{[6-(4-Chlorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide
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Overview
Description
N-{[6-(4-Chlorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-B][1,3]thiazole derivatives This compound is characterized by its unique structure, which includes an adamantane moiety, a chlorophenyl group, and an imidazo[2,1-B][1,3]thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(4-Chlorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the imidazo[2,1-B][1,3]thiazole core. This can be achieved by reacting 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized using a suitable acid catalyst to yield the imidazo[2,1-B][1,3]thiazole ring .
Next, the adamantane-1-carboxamide moiety is introduced through a nucleophilic substitution reaction. This involves reacting the imidazo[2,1-B][1,3]thiazole derivative with 1-adamantylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{[6-(4-Chlorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in the presence of a base or catalyst to facilitate the substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[2,1-B][1,3]thiazole derivatives .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-{[6-(4-Chlorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. Additionally, its antimicrobial activity may result from disrupting the integrity of microbial cell membranes or interfering with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-B][1,3]thiazole derivative used as an anthelmintic and immunomodulatory agent.
Ritonavir: A thiazole-containing antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal agent with a thiazole ring structure.
Uniqueness
N-{[6-(4-Chlorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide stands out due to its unique combination of structural features, including the adamantane moiety and the imidazo[2,1-B][1,3]thiazole ring. This combination imparts distinct physicochemical properties and biological activities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H26ClN3OS |
---|---|
Molecular Weight |
428.0 g/mol |
IUPAC Name |
N-[[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C23H26ClN3OS/c24-18-3-1-17(2-4-18)20-19(27-5-6-29-22(27)26-20)13-25-21(28)23-10-14-7-15(11-23)9-16(8-14)12-23/h1-4,14-16H,5-13H2,(H,25,28) |
InChI Key |
NQVBCDLSEVWYAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(N21)CNC(=O)C34CC5CC(C3)CC(C5)C4)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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